molecular formula C23H18N2O2 B12925869 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione CAS No. 61656-76-6

5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B12925869
CAS No.: 61656-76-6
M. Wt: 354.4 g/mol
InChI Key: YVAUALYUTFEYQA-UHFFFAOYSA-N
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Description

5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of benzylamine with benzil and urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

  • Step 1: Formation of Intermediate

      Reactants: Benzylamine, Benzil, Urea

      Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide.

      Temperature: 60-80°C

      Time: 4-6 hours

  • Step 2: Cyclization

    • The intermediate undergoes cyclization to form the pyrimidine ring.
    • Conditions: Continued heating at 60-80°C

      Time: Additional 2-3 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione: vs. : The presence of the benzyl group in the former enhances its lipophilicity and potential biological activity.

    This compound: vs. : The benzyl group provides steric hindrance and electronic effects that can influence reactivity and interaction with biological targets.

Uniqueness

The unique structural features of this compound, such as the benzyl and phenyl substitutions, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61656-76-6

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

5-benzyl-1,2-diphenylpyrimidine-4,6-dione

InChI

InChI=1S/C23H18N2O2/c26-22-20(16-17-10-4-1-5-11-17)23(27)25(19-14-8-3-9-15-19)21(24-22)18-12-6-2-7-13-18/h1-15,20H,16H2

InChI Key

YVAUALYUTFEYQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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